molecular formula C15H18N4O2 B11042199 N-cyclopropyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

N-cyclopropyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B11042199
M. Wt: 286.33 g/mol
InChI Key: HUSJNPWAXNRUBR-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic compound with a unique structure that combines a cyclopropyl group, a dimethylphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the cyclopropyl and dimethylphenyl precursors. These precursors are then subjected to a series of reactions, including cyclization and triazole formation, under controlled conditions. Common reagents used in these reactions include cyclopropylamine, 3,4-dimethylbenzaldehyde, and azide compounds. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like copper sulfate.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to yield different triazoline derivatives.

    Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include carboxylic acid derivatives, triazoline derivatives, and substituted phenyl compounds.

Scientific Research Applications

N-cyclopropyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(3,4-dimethylphenyl)aminoacetamide
  • N-cyclopropyl-2-(3,4-dimethylphenyl)aminopropanamide

Uniqueness

N-cyclopropyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring, in particular, provides a versatile scaffold for interactions with various molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

IUPAC Name

N-cyclopropyl-2-(3,4-dimethylphenyl)-5-(hydroxymethyl)triazole-4-carboxamide

InChI

InChI=1S/C15H18N4O2/c1-9-3-6-12(7-10(9)2)19-17-13(8-20)14(18-19)15(21)16-11-4-5-11/h3,6-7,11,20H,4-5,8H2,1-2H3,(H,16,21)

InChI Key

HUSJNPWAXNRUBR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C(C(=N2)C(=O)NC3CC3)CO)C

Origin of Product

United States

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